N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester
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Overview
Description
N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester (NAPHA-t-Butyl ester) is a synthetic molecule with a variety of applications in scientific research. It is a versatile compound that can be used to synthesize other molecules and for a wide range of experiments. NAPHA-t-Butyl ester has been studied extensively in recent years and its potential applications are still being explored.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 'N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester' involves the condensation of tert-butyl N-hydroxycarbamate with 1,3-dibromopropane followed by reaction with hydrazine hydrate and then with chloroacetic acid. The resulting product is then treated with sodium hydroxide to obtain the final compound.
Starting Materials
tert-butyl N-hydroxycarbamate, 1,3-dibromopropane, hydrazine hydrate, chloroacetic acid, sodium hydroxide
Reaction
Condensation of tert-butyl N-hydroxycarbamate with 1,3-dibromopropane in the presence of triethylamine to form tert-butyl 2-(bromomethyl)azepane-1-carboxylate., Reaction of tert-butyl 2-(bromomethyl)azepane-1-carboxylate with hydrazine hydrate in ethanol to form tert-butyl 2-(hydrazinomethyl)azepane-1-carboxylate., Reaction of tert-butyl 2-(hydrazinomethyl)azepane-1-carboxylate with chloroacetic acid in ethanol to form 'N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester., Treatment of 'N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester' with sodium hydroxide to obtain the final compound.
Scientific Research Applications
NAPHA-t-Butyl ester is a versatile compound that has been used in a variety of scientific research applications. It has been used to synthesize other molecules, such as amino acids and peptides. It has also been used in the synthesis of peptide-conjugated drugs, which are used in the treatment of cancer and other diseases. Additionally, NAPHA-t-Butyl ester has been used as a substrate for enzymatic synthesis, as a fluorescent probe for imaging, and as a reagent for in vitro studies.
Mechanism Of Action
NAPHA-t-Butyl ester has several mechanisms of action. It can act as a substrate for enzymatic synthesis, as a fluorescent probe for imaging, and as a reagent for in vitro studies. Additionally, it can act as a catalyst for the synthesis of other molecules, such as peptides and amino acids.
Biochemical And Physiological Effects
NAPHA-t-Butyl ester has been studied extensively for its potential biochemical and physiological effects. Studies have shown that it can modulate the activity of enzymes, such as cytochrome P450, and can interact with proteins, such as the transcription factor NF-κB. Additionally, studies have shown that it can modulate the activity of certain hormones, such as adrenaline and cortisol.
Advantages And Limitations For Lab Experiments
NAPHA-t-Butyl ester has several advantages and limitations for lab experiments. It is a versatile compound that can be used to synthesize other molecules and for a wide range of experiments. Additionally, it is a stable compound that can be stored for long periods of time. However, it is also a highly reactive compound and can be hazardous if not handled properly.
Future Directions
NAPHA-t-Butyl ester has a wide range of potential future applications in scientific research. It could be used to develop new drugs or treatments for diseases, such as cancer. Additionally, it could be used to synthesize new molecules or to create new materials. It could also be used in the development of new imaging techniques or in the development of new analytical methods. Finally, it could be used to study the effects of various environmental factors on biochemical and physiological processes.
properties
IUPAC Name |
tert-butyl N-[(Z)-1-aminopropylideneamino]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-5-6(9)10-11-7(12)13-8(2,3)4/h5H2,1-4H3,(H2,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIIGGBUSJELIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)OC(C)(C)C)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester |
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